Fmoc-Val-Cit-PAB-Duocarmycin TM

Description

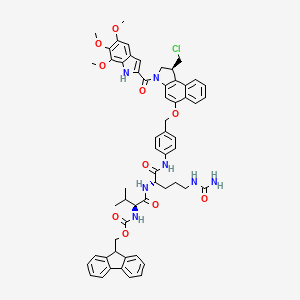

Structure

2D Structure

Properties

Molecular Formula |

C58H60ClN7O10 |

|---|---|

Molecular Weight |

1050.6 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1 |

InChI Key |

BCKGVSZLCXRPLX-UQSSJIKVSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

Origin of Product |

United States |

Molecular Architecture of Fmoc Val Cit Pab Duocarmycin Tm

Duocarmycin TM Payload: Structural Determinants of Cytotoxicity

The efficacy of this conjugate is rooted in the extreme potency of its cytotoxic payload, Duocarmycin TM. creative-biolabs.commedchemexpress.com Duocarmycins are a class of DNA alkylating agents that exhibit picomolar-range cytotoxicity, making them exceptionally suitable for ADCs where maximizing cell-killing ability is paramount. creative-biolabs.comwikipedia.org

The duocarmycins are a series of natural products first isolated from Streptomyces bacteria in the late 1970s and 1980s. wikipedia.orgnih.govmdpi.com They are recognized for their exceptionally potent antitumour properties. wikipedia.orguea.ac.uk Duocarmycin TM is a synthetic analogue of the natural duocarmycins, designed to retain the high potency and unique mechanism of action while potentially offering greater chemical tractability for conjugation. nih.govnih.gov These compounds belong to the cyclopropylpyrroloindole (CPI) family of DNA alkylating agents. wikipedia.org

The cytotoxic activity of duocarmycins is derived from their unique molecular structure, which allows them to bind to the minor groove of DNA and subsequently alkylate it. wikipedia.orgmdpi.com This irreversible alkylation, specifically at the N3 position of adenine (B156593), disrupts the DNA architecture, leading to cell death. wikipedia.orgmdpi.com This adenine-targeting mechanism is a notable deviation from many other alkylating agents that target guanine. mdpi.com

The key structural elements of duocarmycins can be broken down into:

An alkylating unit: This typically contains a reactive cyclopropane (B1198618) ring, which is essential for the covalent bonding to DNA. mdpi.com

A DNA-binding unit: This portion of the molecule provides the specificity for the minor groove of DNA, ensuring the alkylating unit is correctly positioned. mdpi.comresearchgate.net The curvature and shape of the molecule facilitate a snug fit into the AT-rich regions of the minor groove. nih.gov

A subunit-linking amide: This component connects the alkylating and DNA-binding units and helps to properly orient the molecule within the DNA helix. mdpi.com

A crucial feature of the duocarmycin pharmacophore is its mechanism of "target-based activation." The molecule is relatively stable and less reactive in circulation. However, upon binding to the DNA minor groove, a conformational change is induced that activates the cyclopropane ring, leading to the alkylation reaction. nih.gov Synthetic analogues like Duocarmycin TM (also known as CBI-TMI) often utilize a 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) core, which is synthetically more accessible but retains the essential DNA alkylating properties of the natural products. medchemexpress.comnih.gov

Table 1: Key Structural Features of Duocarmycin Payloads

| Feature | Description | Role in Cytotoxicity |

|---|---|---|

| Alkylation Subunit | Contains a cyclopropane ring (e.g., CBI). | Forms a covalent bond with the N3 position of adenine in DNA. |

| DNA Binding Subunit | A curved structure that fits into the DNA minor groove. | Provides sequence selectivity and positions the alkylating unit. |

| Activation Mechanism | Binding-induced conformational change. | Catalyzes the DNA alkylation reaction, ensuring activation at the target site. |

Valine-Citrulline (Val-Cit) Dipeptide Linker: Design Principles for Proteolytic Activation

The Val-Cit linker is a cornerstone of modern ADC design, enabling the selective release of the payload within the tumor environment. broadpharm.com It is one of the most commonly used enzymatically cleavable linkers in ADCs currently in clinical development.

The fundamental goal of an ADC is to deliver a potent cytotoxin specifically to cancer cells, thereby minimizing damage to healthy tissues. nih.gov This requires the linker connecting the antibody and the drug to be highly stable in systemic circulation but readily cleavable upon reaching the target. iris-biotech.de Protease-sensitive linkers are designed to exploit the differences between the extracellular environment and the intracellular environment of cancer cells. nih.gov Many lysosomal proteases are overexpressed in cancer cells. mdpi.com Peptide linkers can be designed as specific substrates for these enzymes, ensuring that the payload is released primarily inside the target cell after the ADC is internalized. iris-biotech.de This approach offers a significant advantage over early-generation linkers, which were sometimes prone to slow drug release or aggregation. iris-biotech.deiris-biotech.de

The Val-Cit dipeptide has been identified as an excellent substrate for lysosomal cysteine proteases, particularly Cathepsin B, which is often highly expressed in malignant cells. iris-biotech.de The linker's design leverages several key factors:

Enzyme Specificity: Cathepsin B efficiently recognizes and cleaves the peptide bond between the citrulline and the PAB spacer. iris-biotech.de While initial research focused on Cathepsin B, later studies have shown that other cathepsins (L, S, and F) can also process the Val-Cit linker. mdpi.comacrobiosystems.com

Stability: The Val-Cit linker demonstrates a good balance of being susceptible to cleavage by lysosomal proteases while remaining reasonably stable in human plasma. mdpi.com This stability prevents the premature release of the duocarmycin payload in the bloodstream, which would otherwise cause systemic toxicity.

Table 2: Properties of the Val-Cit Dipeptide Linker

| Property | Description | Rationale in ADC Design |

|---|---|---|

| Cleavage Site | Peptide bond between Citrulline and the PAB spacer. | Recognized and hydrolyzed by lysosomal proteases like Cathepsin B. |

| Serum Stability | Exhibits high stability in human plasma. | Minimizes premature drug release and off-target toxicity. |

| Cleavage Trigger | High concentration of active proteases (e.g., Cathepsin B) in the lysosome of cancer cells. | Ensures targeted payload release after ADC internalization. |

p-Aminobenzyloxycarbonyl (PAB) Self-Immolative Spacer: Facilitating Payload Release

The p-Aminobenzyloxycarbonyl (PAB) group serves as a critical self-immolative spacer in the linker system. mdpi.comnih.gov Its function is to ensure that once the Val-Cit dipeptide is cleaved by cathepsins, the Duocarmycin TM payload is released in its original, unmodified, and fully active form. iris-biotech.de

The release mechanism is a two-step process. First, the enzymatic cleavage of the Val-Cit linker by a protease like Cathepsin B occurs. iris-biotech.deiris-biotech.de This initial cleavage exposes an amino group on the PAB spacer. This event triggers a spontaneous, rapid electronic cascade known as a 1,6-elimination reaction. iris-biotech.deiris-biotech.deotago.ac.nz This intramolecular rearrangement results in the fragmentation of the PAB spacer, releasing carbon dioxide and the active duocarmycin payload. iris-biotech.de The "self-immolative" nature of the PAB spacer is crucial because it ensures that the drug is liberated without any residual linker fragments attached, which could otherwise hinder its cytotoxic activity. iris-biotech.deotago.ac.nz The inclusion of the PAB spacer between the dipeptide and the payload has also been shown to improve the efficiency of the enzymatic cleavage by reducing steric hindrance. mdpi.com

Design and Functionality of Self-Immolative Spacers in Prodrug Systems

Self-immolative spacers are crucial components in the design of advanced prodrug systems like ADCs. researchgate.net Their primary function is to connect the drug to the linker, which is in turn attached to the antibody, and then to facilitate the release of the unmodified, active drug following a specific triggering event. researchgate.netnih.gov This "self-immolating" capability is essential for drugs that are most potent in their original, unconjugated form. nih.gov

The design of these spacers often incorporates aromatic moieties and conjugated π-systems, which are ideal for facilitating the electronic cascade that leads to their breakdown. unimi.it A widely used and versatile self-immolative spacer is based on the p-aminobenzyl (PAB) scaffold. unimi.it The PAB moiety is designed to undergo a rapid, spontaneous degradation once a specific chemical bond is cleaved, typically by an enzyme overexpressed in the target tumor environment. researchgate.netnih.gov This prevents the drug from being released prematurely in the bloodstream, thereby minimizing systemic toxicity. nih.gov

Mechanism of Drug Liberation via 1,6-Elimination Post-Cleavage of the PAB Moiety

The release of the cytotoxic payload from the Fmoc-Val-Cit-PAB-Duocarmycin TM conjugate is a finely tuned process that hinges on a 1,6-elimination reaction. This cascade is initiated by the enzymatic cleavage of the dipeptide linker, Valine-Citrulline (Val-Cit), by cathepsin B, an enzyme commonly found in high concentrations within the lysosomes of cancer cells. nih.govgenemedi.net

Once the Val-Cit dipeptide is cleaved, the p-aminobenzyl carbamate (B1207046) (PABC) spacer is exposed. unimi.it This unmasks a free aniline (B41778) moiety, which triggers a rapid, spontaneous 1,6-electronic cascade through the aromatic ring system. researchgate.netunimi.it This process results in the fragmentation of the PAB spacer, leading to the release of the duocarmycin payload, carbon dioxide, and an azaquinone methide metabolite. unimi.itgenemedi.net This traceless release mechanism ensures that the highly potent duocarmycin is liberated in its active form at the site of action, maximizing its therapeutic effect while minimizing off-target toxicity. aacrjournals.org

The efficiency of this self-immolation process can be influenced by the electronic properties of the payload itself. For instance, studies have shown that electron-withdrawing groups on a phenol-containing payload can accelerate the immolation process. nih.gov This highlights the importance of considering the interplay between the linker and the drug when designing effective ADCs. nih.gov

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group: Strategic Role in Conjugate Synthesis

The Fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group that plays a pivotal role in the synthesis of the this compound conjugate. youtube.comlgcstandards.com Its primary function is to protect the N-terminus of the valine amino acid during the construction of the peptide linker. lgcstandards.comaltabioscience.com

Application of Fmoc Chemistry in Solid-Phase Peptide Synthesis and Drug-Linker Construction

Fmoc chemistry is the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptide chains on an insoluble resin support. lgcstandards.comnih.gov This method is highly efficient as it allows for the easy removal of excess reagents and byproducts by simple washing steps. lgcstandards.com The Fmoc group is particularly well-suited for SPPS due to its base-lability; it can be readily removed under mild basic conditions, typically with piperidine, without affecting other sensitive protecting groups on the amino acid side chains. youtube.comlgcstandards.com

This orthogonality is a key advantage of Fmoc chemistry over the older tert-butyloxycarbonyl (Boc) method, which requires strong acids for deprotection and can lead to the premature cleavage of side-chain protecting groups. nih.govtotal-synthesis.com The mild conditions of Fmoc chemistry are also compatible with a wide range of modified and sensitive amino acids, making it a versatile tool for constructing complex peptide-based structures like the Val-Cit linker. nih.gov

The synthesis of the drug-linker component involves the sequential coupling of Fmoc-protected amino acids to build the dipeptide, followed by the attachment of the PAB spacer and finally the duocarmycin payload. The Fmoc group ensures that the amino group of each incoming amino acid is protected, preventing unwanted side reactions and ensuring the correct peptide sequence is assembled. altabioscience.com

Influence of the Fmoc Group on the Synthesis and Handling of the Drug-Linker Intermediate

The presence of the Fmoc group significantly influences the properties and handling of the drug-linker intermediate. The fluorenyl moiety of the Fmoc group is a large, hydrophobic structure. This can impact the solubility of the intermediate in various organic solvents used during synthesis and purification. altabioscience.com

Furthermore, the Fmoc group's stability under acidic conditions and its clean removal with a mild base are critical for the successful synthesis of the final conjugate. total-synthesis.com The byproducts of Fmoc deprotection, such as dibenzofulvene, can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction's progress. youtube.com

However, certain side reactions can occur during Fmoc chemistry. For instance, aspartimide formation can be a problem when synthesizing sequences containing aspartic acid, leading to the formation of undesired byproducts. nih.gov Careful selection of protecting groups for amino acid side chains and optimization of reaction conditions are therefore crucial to minimize these side reactions and ensure the high purity of the final drug-linker conjugate. nih.govacs.org

Synthetic Methodologies for Fmoc Val Cit Pab Duocarmycin Tm and Analogous Conjugates

Chemical Synthesis of the Duocarmycin TM Core and Derivatives

The duocarmycins are a family of exceptionally potent antineoplastic natural products. Their biological activity stems from a unique pharmacophore that enables them to alkylate DNA with high efficiency. The synthesis of the duocarmycin core and its analogs, such as Duocarmycin TM, is a significant challenge that has been the subject of extensive research.

Total Synthesis Approaches for Duocarmycin Natural Products and Their Analogs

The total synthesis of duocarmycin natural products and their analogs has been a formidable goal for synthetic chemists. A landmark achievement in this area was the total synthesis of (+)-Duocarmycin SA by Boger and colleagues. This synthetic route established key strategies for the construction of the complex, strained ring system of the duocarmycin core.

A common strategy for the synthesis of the duocarmycin core involves the construction of a key intermediate, often referred to as a seco-CBI (cyclopropa[c]benz[e]indolone) derivative. This intermediate contains the essential structural elements of the duocarmycin pharmacophore but in a more stable, ring-opened form. The final, crucial step is then the intramolecular cyclization to form the reactive cyclopropane (B1198618) ring.

One of the challenges in the synthesis of duocarmycins is the control of stereochemistry, as the biological activity is highly dependent on the correct spatial arrangement of the atoms. Enantioselective methods have been developed to ensure the synthesis of the desired enantiomer.

Strategies for Functionalization of the Duocarmycin Core for Linker Attachment

For its use in antibody-drug conjugates (ADCs), the duocarmycin core must be chemically modified to allow for the attachment of a linker. This process, known as functionalization, involves the introduction of a reactive handle, such as an amine or a carboxylic acid, onto the duocarmycin structure. The position of this functional group is critical, as it must not interfere with the DNA-alkylating activity of the molecule.

A common approach to functionalization is to incorporate a protected functional group early in the synthetic sequence of the duocarmycin core. For example, a nitro group can be carried through several synthetic steps and then reduced to an amine at a later stage. This amine can then serve as the attachment point for the linker.

Palladium-catalyzed cross-coupling reactions have also been employed to introduce functional groups onto the aromatic rings of the duocarmycin core. These methods offer a high degree of flexibility and allow for the late-stage functionalization of complex intermediates.

Synthesis of the Val-Cit-PAB Linker Module

The Val-Cit-PAB linker is a crucial component of the conjugate, designed to be stable in the bloodstream but readily cleaved by enzymes within cancer cells to release the duocarmycin payload. The synthesis of this linker requires the stereoselective coupling of its constituent amino acids and the incorporation of the p-aminobenzyl (PAB) spacer.

Optimized Protocols for the Stereoselective Synthesis of the Val-Cit Dipeptide

The synthesis of the L-valyl-L-citrulline (Val-Cit) dipeptide is the first step in the construction of the linker. It is essential that the stereochemistry of both amino acids is maintained throughout the synthesis, as the dipeptide's susceptibility to enzymatic cleavage is highly stereospecific.

The synthesis typically begins with the protection of the amino and carboxyl groups of the individual amino acids. The N-terminus of L-citrulline is often protected with a group that can be selectively removed, while the C-terminus of L-valine is protected as an ester. The coupling of the two amino acids is then achieved using a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization.

Following the coupling reaction, the protecting groups are selectively removed to yield the desired dipeptide. The Fmoc (fluorenylmethyloxycarbonyl) group is often used to protect the N-terminus of the valine residue, as it is stable under a variety of reaction conditions but can be readily removed under mild basic conditions.

Coupling Procedures for Incorporating the PAB Spacer into the Dipeptide Moiety

The p-aminobenzyl (PAB) group serves as a self-immolative spacer, meaning that once the Val-Cit dipeptide is cleaved, the PAB group undergoes a spontaneous electronic cascade that releases the duocarmycin drug. The PAB spacer is typically introduced by coupling p-aminobenzyl alcohol to the C-terminus of the Val-Cit dipeptide.

This coupling is usually achieved by activating the carboxylic acid of the dipeptide, for example, by converting it to an active ester, and then reacting it with the amino group of p-aminobenzyl alcohol. The hydroxyl group of the PAB moiety is often protected during this step and deprotected later.

To facilitate the final conjugation with the duocarmycin payload, the hydroxyl group of the PAB spacer is often converted into a more reactive functional group, such as a p-nitrophenyl (PNP) carbonate. This activated form of the linker, Fmoc-Val-Cit-PAB-PNP, is then ready for reaction with a nucleophilic group on the duocarmycin core.

Convergent Synthesis of Fmoc-Val-Cit-PAB-Duocarmycin TM

The final step in the synthesis of this compound is the convergent coupling of the functionalized duocarmycin core with the activated linker. This approach, where two complex fragments are synthesized separately and then joined together at a late stage, is generally more efficient than a linear synthesis.

The conjugation reaction typically involves the reaction of an amine-functionalized duocarmycin analog with the activated carbonate of the Fmoc-Val-Cit-PAB-PNP linker. This reaction forms a stable carbamate (B1207046) bond, linking the duocarmycin payload to the cleavable linker.

The reaction is carried out under carefully controlled conditions to ensure high yields and to avoid degradation of the sensitive duocarmycin core. Once the conjugation is complete, the final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure a high degree of purity. The structure and identity of the final conjugate are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The successful synthesis of this compound is a complex but elegant process that provides a powerful tool for the development of next-generation antibody-drug conjugates for cancer therapy.

Chemoselective Linker-Payload Coupling Reactions

The conjugation of the Fmoc-Val-Cit-PAB linker to the Duocarmycin TM payload is a pivotal step that requires a highly specific, or chemoselective, reaction. This ensures that the linkage occurs at a predetermined site on the payload molecule without altering its cytotoxic pharmacophore. Duocarmycins are exceptionally potent DNA alkylating agents, and their derivatives are often synthesized in an inactive prodrug form (e.g., seco-duocarmycin) to be activated only upon release inside the cancer cell. nih.govcreative-diagnostics.com

The coupling strategy typically involves activating the hydroxyl group of the PAB spacer on the linker and reacting it with a nucleophilic site on the duocarmycin payload. Research on duocarmycin-based ADCs indicates that linker attachment is favored at the phenolic hydroxyl group of the DNA-alkylating moiety of seco-duocarmycin. nih.gov This approach serves a dual purpose: it provides a stable connection for the linker and simultaneously "cages" the payload in its inactive form, preventing premature toxicity. mdpi.com

The reaction proceeds by first converting the terminal alcohol of the Fmoc-Val-Cit-PAB-OH linker into a more reactive intermediate. A common method is the formation of a p-nitrophenyl (PNP) carbonate, yielding Fmoc-Val-Cit-PAB-PNP. nih.gov This activated linker can then undergo a nucleophilic substitution reaction with the phenolic hydroxyl group on the seco-Duocarmycin TM molecule, forming a stable carbonate linkage and releasing p-nitrophenol as a byproduct. Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be used to facilitate the amide bond formation between a carboxylated linker and an amine on the payload. rsc.org

| Coupling Strategy | Activated Linker Intermediate | Payload Functional Group | Resulting Linkage | Key Features |

| Carbonate Formation | Fmoc-Val-Cit-PAB-PNP | Phenolic Hydroxyl (on seco-Duocarmycin) | Carbonate | Cages the inactive prodrug; common strategy for phenolic payloads. nih.gov |

| Acylation | Linker with activated ester (e.g., NHS ester) | Secondary Amine (on Duocarmycin analogue) | Amide/Carbamate | Forms a stable bond with amine-functionalized payloads. mdpi.com |

| HATU Coupling | Linker with terminal carboxylic acid | Amine | Amide | Efficient amide bond formation with minimal side reactions. rsc.org |

Chromatographic Purification and Characterization Techniques for the Conjugate

Following the coupling reaction, the resulting mixture contains the desired this compound conjugate, along with unreacted starting materials, byproducts, and potentially side-products. A rigorous purification process is therefore essential to isolate the conjugate with high purity. Subsequently, comprehensive characterization is required to confirm its identity, purity, and structural integrity. nih.gov

Purification Techniques:

Chromatographic methods are the cornerstone of purification for complex molecules like drug-linker conjugates.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for purifying drug-linker conjugates. rsc.orgacs.org By utilizing a nonpolar stationary phase and a polar mobile phase, RP-HPLC effectively separates molecules based on their hydrophobicity. This allows for the removal of more polar or less polar impurities from the desired product. Semi-preparative or preparative RP-HPLC is often employed to obtain the conjugate in sufficient quantities and high purity. rsc.orgrsc.org

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is particularly useful for removing high-molecular-weight species like protein aggregates that may form during the synthesis or handling of larger ADC constructs. acs.org While more common for the final ADC, it can also be applied to purify drug-linker-drug dimers or other oligomers.

Hydroxyapatite (HAP) Chromatography: HAP chromatography offers a unique separation mechanism based on mixed-mode interactions (cation exchange and calcium affinity). It has proven effective for removing aggregates from antibody-drug conjugate preparations, which is a critical step for ensuring the safety and efficacy of the final therapeutic. google.com

Characterization Techniques:

A suite of analytical methods is used to verify the structure and purity of the final this compound conjugate.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool in ADC and conjugate development. crownbio.comnih.gov An analytical HPLC system is coupled directly to a mass spectrometer. The HPLC component separates the components of a sample, while the MS provides the mass-to-charge ratio of each component. This allows for simultaneous purity assessment (via the HPLC chromatogram) and identity confirmation (via the mass spectrum). rsc.org High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass data, which is critical for confirming the elemental composition of the synthesized conjugate. rsc.orgthermofisher.comnews-medical.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural elucidation of novel compounds. While complex for large molecules, ¹H and ¹³C NMR can confirm the presence of key structural motifs within the this compound conjugate and verify that the covalent linkage has formed at the correct position. mdpi.com

High-Performance Liquid Chromatography (HPLC): Used as a standalone analytical technique with UV detection, HPLC is essential for determining the purity of the final product. nih.gov By comparing the retention time of the main peak to that of known standards and analyzing the area percentage of all peaks in the chromatogram, a quantitative measure of purity can be established. rsc.org

| Technique | Purpose | Information Obtained |

| Purification | ||

| Preparative RP-HPLC | Isolate the desired conjugate from reaction impurities. | High-purity this compound. rsc.org |

| Size-Exclusion Chromatography (SEC) | Remove aggregates or oligomers. | Monomeric conjugate, free of high-molecular-weight species. acs.org |

| Hydroxyapatite Chromatography | Remove aggregates from conjugate preparations. | Purified conjugate with reduced aggregate content. google.com |

| Characterization | ||

| Analytical RP-HPLC | Assess purity and stability. | Purity level (e.g., >95%), retention time. acs.orgpharmafocusamerica.com |

| LC-MS / HRMS | Confirm molecular identity and assess purity. | Molecular weight, elemental composition, confirmation of structure. rsc.orgnih.gov |

| NMR Spectroscopy | Elucidate detailed chemical structure. | Confirmation of covalent structure, stereochemistry, and linkage site. mdpi.com |

Mechanistic Elucidation of Fmoc Val Cit Pab Duocarmycin Tm Bioactivity at the Cellular and Molecular Levels

Intracellular Trafficking and Processing of Antibody-Drug Conjugates

The journey of an ADC from the extracellular space to the lysosomal compartment where the payload is released is a complex process governed by the principles of receptor-mediated endocytosis and subsequent intracellular trafficking. mdpi.comresearchgate.net

General Principles of Receptor-Mediated Endocytosis and Lysosomal Delivery of ADCs

The targeted delivery of ADCs is initiated by the binding of the monoclonal antibody component to a specific antigen overexpressed on the surface of cancer cells. mdpi.commdpi.com This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-antigen complex. nih.govnih.gov Clathrin-mediated endocytosis is a predominant pathway for the internalization of many cell surface receptors and, consequently, the ADCs that target them. researchgate.netnih.gov This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate and pinch off to form intracellular vesicles containing the ADC. nih.gov

The efficiency of each step, from receptor binding and internalization to lysosomal delivery, significantly impacts the therapeutic efficacy of the ADC. mdpi.comnih.gov Factors such as antigen expression levels, internalization rate of the receptor-ADC complex, and the efficiency of endosomal sorting all contribute to the amount of ADC that ultimately reaches the lysosome. mdpi.comnih.gov

Lysosomal Microenvironment and its Role in Conjugate Activation

The lysosome provides a unique and harsh microenvironment that is essential for the activation of ADCs with cleavable linkers. nih.govaacrjournals.org This organelle is characterized by a low internal pH (typically between 4.5 and 5.0) and a high concentration of various hydrolytic enzymes, including proteases, glycosidases, and phosphatases. tandfonline.comwpi.edu

The acidic environment of the lysosome facilitates the denaturation of the antibody component of the ADC, making it more susceptible to enzymatic degradation. tandfonline.com More importantly, the acidic pH and the presence of specific lysosomal proteases are the key triggers for the cleavage of the linker and subsequent release of the cytotoxic payload. nih.govresearchgate.net The design of the linker is therefore critical to ensure its stability in the neutral pH of the bloodstream and its efficient cleavage within the lysosomal compartment. aacrjournals.orgcam.ac.uk

Enzymatic Cleavage of the Val-Cit Linker

The Val-Cit (valine-citrulline) dipeptide is a widely used linker in ADCs due to its susceptibility to cleavage by specific lysosomal proteases, most notably Cathepsin B. tcichemicals.combroadpharm.commdpi.com

Biochemical Characterization of Cathepsin B Activity on the Val-Cit Sequence

Cathepsin B is a cysteine protease that is highly expressed and active in the lysosomes of many cell types, and its levels are often elevated in tumor cells. wpi.edunih.gov It exhibits a preference for cleaving peptide bonds C-terminal to specific amino acid sequences, with the Val-Cit dipeptide being a particularly good substrate. tcichemicals.comiris-biotech.de The cleavage of the amide bond between citrulline and the p-aminobenzyl (PAB) spacer is the initial and rate-limiting step in the release of the drug. tcichemicals.comnih.gov

While Cathepsin B was initially thought to be the primary enzyme responsible for Val-Cit linker cleavage, subsequent studies have shown that other lysosomal cathepsins, such as Cathepsin L, Cathepsin S, and Cathepsin F, can also contribute to this process. nih.govnih.gov This redundancy in enzymatic activity can be advantageous, ensuring efficient payload release even if the activity of a single cathepsin is compromised. However, the Val-Cit linker has been shown to be susceptible to cleavage by the carboxylesterase 1C (Ces1C) in mouse plasma, which can lead to premature drug release in preclinical mouse models and complicates the interpretation of efficacy and toxicity studies. nih.govnih.gov

| Enzyme | Location | Role in Cleavage of Val-Cit Linker | Reference |

|---|---|---|---|

| Cathepsin B | Lysosome | Primary enzyme responsible for cleavage. | wpi.edutcichemicals.comiris-biotech.de |

| Cathepsin L, S, F | Lysosome | Also contribute to cleavage, providing redundancy. | nih.govnih.gov |

| Carboxylesterase 1C (Ces1C) | Mouse Plasma | Can cause premature drug release in preclinical mouse models. | nih.govnih.gov |

Kinetic Studies of Linker Hydrolysis within the Conjugate Context

The rate of lysosomal processing can be influenced by the specific dipeptide sequence. Studies have shown that ADCs with different dipeptide linkers can have varying rates of lysosomal processing. nih.govacs.org However, these differences in processing rates did not always translate to significant differences in in vitro and in vivo activity, suggesting that a threshold level of cytotoxic catabolite accumulation may be sufficient for efficacy. nih.govacs.org The stability of the linker in plasma is also crucial, and the Val-Cit linker generally demonstrates good stability in human plasma. cam.ac.uk

| Dipeptide Linker | Half-life in Cathepsin B Assay (min) | Reference |

|---|---|---|

| Val-Cit | 240 | iris-biotech.de |

| Phe-Lys | 8 | iris-biotech.de |

Self-Immolation of the PAB Spacer and Subsequent Payload Release

Following the enzymatic cleavage of the Val-Cit linker by cathepsins, the p-aminobenzyl (PAB) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. iris-biotech.deresearchgate.net This intramolecular cyclization event is triggered by the exposure of the primary amine on the PAB group after the dipeptide is cleaved. tcichemicals.com The 1,6-elimination results in the release of the unmodified cytotoxic payload, in this case, Duocarmycin TM, along with carbon dioxide and aza-quinone methide as byproducts. mdpi.com

The duocarmycins are a class of highly potent DNA alkylating agents. mdpi.comwikipedia.org Once released from the ADC, Duocarmycin TM can diffuse out of the lysosome and into the nucleus, where it binds to the minor groove of DNA and alkylates adenine (B156593) bases, leading to DNA damage and ultimately cell death. mdpi.comcreative-biolabs.comnih.gov

Detailed Reaction Mechanism of 1,6-Elimination

The release of the active Duocarmycin TM warhead from its linker is engineered to occur preferentially within the target cell, a process mediated by a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer. The entire process is initiated by the enzymatic cleavage of the Valine-Citrulline (Val-Cit) dipeptide, a sequence specifically designed to be recognized and hydrolyzed by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. nih.govresearchgate.net

Upon internalization of the ADC into a target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl group. This enzymatic action unmasks the aniline (B41778) nitrogen of the PAB spacer. The newly exposed free amine initiates a spontaneous, intramolecular 1,6-electronic cascade through the aromatic ring system. This rapid electron rearrangement destabilizes the carbamate linkage between the PAB spacer and the Duocarmycin TM payload. The final step of this cascade is the fragmentation of the linker, which releases the active Duocarmycin TM molecule, carbon dioxide, and the remnant of the spacer, which becomes 4-methylene-2,5-cyclohexadien-1-imine. nih.gov This intricate, enzyme-triggered release mechanism ensures that the highly potent payload is liberated in close proximity to its therapeutic target.

Table 1: Key Steps in the Bioactivation of Fmoc-Val-Cit-PAB-Duocarmycin TM

| Step | Event | Key Components | Outcome |

|---|---|---|---|

| 1. Enzymatic Cleavage | Hydrolysis of the dipeptide linker | Val-Cit-PAB linker, Cathepsin B | Exposure of the aniline nitrogen on the PAB spacer. nih.govnih.gov |

| 2. 1,6-Elimination | Spontaneous electronic cascade | p-aminobenzyl carbamate (PAB) spacer | Fragmentation of the spacer. nih.govnih.gov |

| 3. Payload Release | Cleavage of the carbamate bond | Duocarmycin TM | Liberation of the active, unmodified Duocarmycin TM payload and CO2. nih.gov |

Factors Influencing the Efficiency and Rate of Payload Decaging

The efficiency of "decaging," or releasing, the Duocarmycin TM payload is governed by several critical factors that ensure its targeted activity and systemic stability. A primary determinant is the presence and activity of the specific lysosomal protease, Cathepsin B, required to initiate the process. nih.govresearchgate.net The differential expression of this enzyme between tumor and healthy tissues is a cornerstone of the linker's design for selective drug release.

Molecular Mechanism of Action of Released Duocarmycin TM

Once liberated, Duocarmycin TM exerts its potent cytotoxic effects through a precise, multi-step interaction with nuclear DNA. medchemexpress.com This mechanism is characteristic of the duocarmycin family of natural products, which are known for their exceptionally high potency against proliferating cancer cells. creative-biolabs.com

The first step in the mechanism of action of Duocarmycin TM is its diffusion into the cell nucleus and subsequent binding to the minor groove of the DNA double helix. creative-biolabs.commdpi.comnih.govmedchemexpress.com This binding is not random; duocarmycins exhibit a strong preference for specific DNA sequences, primarily AT-rich regions. creative-biolabs.comnih.govnih.gov The unique, curved molecular architecture of duocarmycin allows it to fit snugly within the narrow confines of the DNA minor groove, maximizing contact with the floor and walls of the groove. mdpi.comnih.gov Research on duocarmycin analogues has demonstrated a particular affinity for adenine residues located within sequences such as 5'-AAA. nih.gov This sequence-selective binding correctly orients the reactive portion of the drug for the subsequent alkylation reaction. tu-darmstadt.de

Table 2: Molecular Interactions of Duocarmycin TM with DNA

| Interaction | Target | Specificity | Bond Type |

|---|---|---|---|

| Binding | DNA Minor Groove | AT-rich sequences (e.g., 5'-AAA) creative-biolabs.comnih.gov | Non-covalent |

| Alkylation | Adenine N3 Position | Stereospecific mdpi.comnih.govnih.govchemrxiv.org | Covalent nih.gov |

Following its precise positioning within the minor groove, Duocarmycin TM executes the critical step of its mechanism: the irreversible alkylation of DNA. creative-biolabs.com This reaction involves a nucleophilic attack from the N3 nitrogen of an adenine base on the electrophilic cyclopropane (B1198618) ring of the duocarmycin molecule. nih.govtu-darmstadt.de This forms a stable, covalent bond between the drug and the DNA. nih.gov This mechanism is a defining feature of the duocarmycin class, as most other clinical alkylating agents target the N7 position of guanine. mdpi.com The reaction is highly stereospecific, meaning the three-dimensional arrangement of the atoms is crucial for reactivity, a feature that has been extensively studied in the development of synthetic duocarmycin analogues. chemrxiv.org

The formation of the bulky duocarmycin-DNA adduct induces significant structural distortion of the DNA helix. mdpi.comnih.gov This covalent modification leads to a localized unwinding or bending of the DNA, disrupting the normal base pairing and helical structure. nih.gov The altered DNA architecture presents a formidable obstacle to the cellular machinery responsible for DNA replication and transcription. mdpi.comnih.govdntb.gov.ua The passage of DNA and RNA polymerases along the DNA template is blocked, leading to a halt in these fundamental processes. The stability of the adduct makes it difficult for cellular repair mechanisms to remove, ensuring a persistent and lethal disruption of DNA-mediated functions. mdpi.com

The cell recognizes the duocarmycin-DNA adducts as a severe form of DNA damage, which triggers a cascade of cellular responses. nih.gov The presence of these lesions, which can lead to DNA strand breaks, activates the DNA Damage Response (DDR) pathway. mdpi.comnih.gov A key consequence is the activation of cell cycle checkpoints, which serve to arrest cell division to allow time for repair. nih.gov Studies on duocarmycin analogues have shown that this damage leads to a robust cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.govdntb.gov.uaresearchgate.net

If the DNA damage is too extensive to be repaired, the cell is directed to initiate apoptosis, or programmed cell death. creative-biolabs.comnih.govdntb.gov.ua This is a crucial anti-cancer effect, as it eliminates the damaged cell. The induction of apoptosis is confirmed by the activation of downstream pathways and the expression of genes associated with cell death. nih.govdntb.gov.ua RNA sequencing analyses have shown that duocarmycin treatment regulates a suite of genes involved in the G2/M checkpoint, DNA repair, and apoptosis, confirming that these cellular responses are central to its cytotoxic effect. nih.govresearchgate.net

Table 3: Cellular Consequences of Duocarmycin TM-Induced DNA Damage

| Cellular Process | Effect | Key Markers/Outcomes |

|---|---|---|

| DNA Processing | Inhibition of replication and transcription | Stalled polymerase complexes. creative-biolabs.commdpi.comnih.gov |

| Cell Cycle | Arrest, primarily at the G2/M checkpoint | Prevents entry into mitosis. mdpi.comnih.govdntb.gov.ua |

| DNA Damage Response | Activation of repair pathways | Phosphorylation of H2AX (γ-H2AX foci). mdpi.comnih.gov |

| Cell Fate | Induction of apoptosis | Activation of apoptotic genes, cell death. creative-biolabs.comnih.govdntb.gov.ua |

Preclinical Evaluation of Fmoc Val Cit Pab Duocarmycin Tm Conjugates

In Vitro Cytotoxicity Assessment in Cancer Cell Lines

The in vitro cytotoxic potential of ADCs incorporating the Fmoc-Val-Cit-PAB-Duocarmycin TM linker-payload system has been rigorously assessed across a range of cancer cell lines, demonstrating potent and targeted anti-tumor activity.

Concentration-Dependent Inhibition of Cell Proliferation (IC50) in Various Malignancies

Studies have consistently shown that ADCs utilizing this duocarmycin-based payload exhibit robust, concentration-dependent inhibition of cancer cell proliferation, as measured by their half-maximal inhibitory concentration (IC50).

One pivotal study evaluated the in vitro cytotoxicity of SYD985, a trastuzumab-based ADC with a duocarmycin payload, against a panel of carcinosarcoma cell lines with varying levels of HER2/neu expression. The results demonstrated significantly greater potency for SYD985 compared to Trastuzumab Emtansine (T-DM1). In HER2/neu 3+ cell lines, SYD985 had a mean IC50 of 0.013 µg/mL, whereas T-DM1 showed a mean IC50 of 0.096 µg/mL. nih.gov The superior potency of SYD985 was even more pronounced in cell lines with low HER2/neu expression (1+), with a mean IC50 of 0.060 µg/mL for SYD985 versus 3.221 µg/mL for T-DM1. nih.gov

Another comprehensive analysis in breast and gastric cancer cell lines further underscored the potent cytotoxicity of this ADC class. The findings are summarized in the table below.

| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (µg/mL) |

| SK-BR-3 | Breast Carcinoma | 3+ | 0.006 |

| UACC-893 | Breast Carcinoma | 3+ | 0.008 |

| NCI-N87 | Gastric Carcinoma | 3+ | 0.003 |

| SK-OV-3 | Ovarian Carcinoma | 2+ | 0.011 |

| MDA-MB-175-VII | Breast Carcinoma | 1+ | 0.013 |

| ZR-75-1 | Breast Carcinoma | 1+ | 0.030 |

These data highlight the exceptional potency of the duocarmycin payload when delivered via an ADC, even in cancer cells with low target antigen expression.

Activity against Multi-Drug Resistant (MDR) Cancer Cell Models

A significant challenge in cancer therapy is the development of drug resistance. The this compound linker-payload system has shown promise in overcoming resistance to other ADC therapies.

Preclinical studies have demonstrated that SYD985 is effective in models of acquired resistance to T-DM1. nih.gov The mechanisms of resistance to T-DM1 can include downregulation of the HER2 receptor, impaired lysosomal function, and upregulation of drug efflux pumps. nih.gov The distinct mechanism of action of the duocarmycin payload and the properties of the cleavable linker in SYD985 appear to circumvent these resistance mechanisms, leading to potent anti-tumoral effects even in T-DM1-resistant models. nih.gov This suggests that ADCs employing this duocarmycin-based system could offer a valuable therapeutic option for patients who have developed resistance to other targeted therapies.

In Vivo Efficacy Studies in Murine Xenograft Models

The promising in vitro activity of this compound conjugates has been translated into significant in vivo efficacy in various murine xenograft models of human cancer.

Assessment of Tumor Growth Inhibition and Regression in Subcutaneous and Orthotopic Models

In vivo studies using both cell line-derived xenografts and patient-derived xenografts (PDX) have consistently demonstrated the potent anti-tumor activity of SYD985.

In a study involving carcinosarcoma models, a single injection of SYD985 resulted in remarkable inhibition of tumor growth in mice with both high (3+) and low (1+) HER2/neu expressing xenografts and PDXs. nih.gov In a HER2/neu 3+ xenograft model (SARARK-6), SYD985 at both 3 mg/kg and 10 mg/kg doses showed significantly greater tumor growth inhibition compared to T-DM1 at 10 mg/kg, leading to a significant survival advantage. nih.gov

Similar profound anti-tumor activity was observed in breast cancer PDX models. In two different HER2-positive metastatic breast cancer PDX models, SYD985 induced dose-dependent tumor growth inhibition. nih.govaacrjournals.org

| Xenograft Model | Cancer Type | HER2 Status | Treatment | Outcome |

| SARARK-6 | Carcinosarcoma | 3+ | SYD985 (3 mg/kg and 10 mg/kg) | Significant tumor growth inhibition and survival advantage vs. T-DM1 |

| Carcinosarcoma PDX | Carcinosarcoma | 3+ | SYD985 | Remarkable inhibition of tumor growth |

| Carcinosarcoma Xenograft | Carcinosarcoma | 1+ | SYD985 | Remarkable inhibition of tumor growth |

| MAXF1322 | Breast Cancer PDX | 3+ | SYD985 | Dose-dependent tumor growth inhibition |

| MAXF1162 | Breast Cancer PDX | 3+ | SYD985 | Dose-dependent tumor growth inhibition |

These findings confirm the potent in vivo efficacy of this class of ADCs against tumors with both high and low levels of target antigen expression.

Correlative Studies of Efficacy with Intratumoral Payload Release and Pharmacodynamics

The in vivo efficacy of ADCs with the this compound system is intrinsically linked to the efficient release of the payload within the tumor microenvironment and its subsequent pharmacodynamic effects.

The valine-citrulline linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. patsnap.com This ensures that the highly potent duocarmycin payload is preferentially released inside the target cancer cells following internalization of the ADC.

The released duocarmycin payload is a DNA alkylating agent, which induces DNA damage and ultimately leads to tumor cell death. adcreview.com A critical pharmacodynamic feature of this payload is its ability to permeate cell membranes. This property is the basis for the potent bystander killing effect observed both in vitro and in vivo. aacrjournals.orgadcreview.com The ability of the released payload to kill adjacent, non-target-expressing tumor cells is believed to be a key contributor to the profound anti-tumor activity of SYD985, particularly in tumors with heterogeneous HER2 expression. adcreview.com This efficient, targeted payload release and subsequent bystander killing effect are considered significant advantages of this duocarmycin-based ADC platform.

Investigation of the Bystander Effect in Heterogeneous Tumor Populations

The treatment of solid tumors with antibody-drug conjugates (ADCs) faces a significant challenge due to the heterogeneous expression of target antigens within the tumor mass. nih.gov A proposed mechanism to overcome this is the "bystander effect," where the cytotoxic payload, once released from an antigen-positive (Ag+) cancer cell, diffuses to and kills adjacent antigen-negative (Ag-) cells. nih.govresearchgate.net This phenomenon is critically dependent on the pharmacological characteristics of the ADC, particularly the use of a cleavable linker and a membrane-permeable payload. nih.govresearchgate.net

The this compound conjugate is designed with these features in mind. The valine-citrulline (Val-Cit) linker is cleavable by intracellular enzymes like cathepsin B, and duocarmycins are a class of highly potent, hydrophobic DNA alkylating agents, which allows for diffusion across cell membranes. creative-diagnostics.comnih.gov Upon internalization of an ADC into a target Ag+ cell and subsequent cleavage of the linker, the released duocarmycin payload is not confined to the parent cell. Its ability to traverse the cell membrane allows it to exert a cytotoxic effect on neighboring Ag- cells that would otherwise be unresponsive to the targeted therapy. researchgate.net

| Component/Factor | Role in Bystander Effect | Relevance to Val-Cit-PAB-Duocarmycin |

|---|---|---|

| Cleavable Linker (e.g., Val-Cit) | Enables the release of the payload from the antibody after internalization into the target cell. nih.gov | The Val-Cit linker is designed for cleavage by lysosomal proteases (e.g., Cathepsin B) inside the cancer cell. nih.gov |

| Membrane-Permeable Payload | Allows the released cytotoxic agent to diffuse out of the antigen-positive cell and into adjacent antigen-negative cells. researchgate.net | Duocarmycins are potent, hydrophobic molecules capable of crossing cell membranes to reach their intracellular DNA target. researchgate.netcreative-diagnostics.com |

| Antigen Heterogeneity | The clinical challenge that the bystander effect helps to overcome, where a tumor consists of both target antigen-positive and -negative cells. nih.gov | Preclinical evidence shows duocarmycin-based ADCs are effective in these tumor types, indicating a robust bystander effect. researchgate.net |

| Payload Potency | High potency is required so that the diffused payload is concentrated enough to kill neighboring cells. creative-diagnostics.com | Duocarmycins are exceptionally potent cytotoxins, effective at picomolar concentrations. creative-diagnostics.comnih.gov |

Stability and Controlled Release Profiling

The stability of the drug-linker conjugate is a critical determinant of an ADC's therapeutic index, governing its pharmacokinetics and potential for off-target toxicity. The Val-Cit-PAB linker has been extensively studied in this regard.

The in vitro stability of ADCs featuring the Val-Cit-PAB linker has been shown to be species-dependent, a factor attributed to differing enzymatic activity in plasma. nih.gov While generally stable in human and primate plasma, these linkers exhibit significant instability in mouse plasma. nih.govmdpi.com This instability is primarily due to the activity of a specific murine enzyme, Carboxylesterase 1c (Ces1c), which prematurely cleaves the Val-Cit dipeptide. mdpi.comacs.org

In contrast, human plasma lacks a homologous enzyme with the same level of activity, leading to greater linker stability. nih.govresearchgate.net However, other enzymes, such as human neutrophil elastase, have been reported to potentially cleave the Val-Cit bond, which could contribute to off-target payload release in humans. acs.orgresearchgate.net Studies comparing the stability of Val-Cit-PAB-based ADCs in different plasma sources consistently demonstrate rapid degradation in mouse plasma versus relative stability in human plasma. For example, one study showed that a VC-PABC linker was relatively unstable in mouse plasma in vitro, whereas it was stable in IgG-depleted human plasma. mdpi.com This discrepancy is a crucial consideration for the preclinical evaluation of ADCs.

| Plasma Source | Incubation Time | Intact ADC Remaining (%) | Primary Cleavage Enzyme |

|---|---|---|---|

| Mouse Plasma | Day 1 | Significantly Reduced | Carboxylesterase 1c (Ces1c) mdpi.com |

| Day 7 | < 20% (Approx.) | ||

| Human Plasma | Day 1 | > 95% (Approx.) | Minimal cleavage; potential for neutrophil elastase activity. mdpi.comresearchgate.net |

| Day 7 | > 90% (Approx.) |

Data are representative values synthesized from findings reported in preclinical studies. mdpi.com

The in vitro instability of the Val-Cit linker in mouse plasma directly translates to poor in vivo stability in murine preclinical models. nih.govresearchgate.net Pharmacokinetic studies in mice consistently show a more rapid clearance of the antibody-conjugated drug compared to the total antibody, indicating premature release of the duocarmycin payload into systemic circulation. researchgate.net This premature release complicates the interpretation of preclinical data, as it can be difficult to distinguish between efficacy derived from targeted delivery and that from the systemically circulating free drug. researchgate.net

For example, pharmacokinetic profiles of Val-Cit-PAB conjugates in mice reveal a distinct and rapid loss of the payload from the antibody. researchgate.net This linker instability in the rodent microenvironment can affect efficacy and toxicity assessments, which may not accurately predict the ADC's behavior in humans, where the linker is more stable. nih.govresearchgate.net Specific microenvironments can also enhance this instability; for instance, the peptide linker has been shown to be particularly unstable in brain homogenate, leading to a significant increase in free payload concentration compared to buffer alone. nih.gov To mitigate this species-specific instability, next-generation linkers, such as the glutamic acid-valine-citrulline (EVC) linker, have been developed and show enhanced stability in mouse models without compromising the required intracellular cleavage. nih.gov

| Analyte | Observation in SCID Mice | Interpretation |

|---|---|---|

| Total Antibody | Exhibits a standard clearance rate for a monoclonal antibody over several days. researchgate.net | Represents the stability and circulation of the antibody component itself. |

| Conjugated Payload (Intact ADC) | Shows a significantly faster clearance rate compared to the total antibody, with a rapid decline in concentration. researchgate.net | Indicates rapid cleavage of the Val-Cit-PAB linker and premature release of the duocarmycin payload in the mouse circulatory system. nih.govresearchgate.net |

| Free Payload | A corresponding increase in free payload is observed shortly after administration, followed by its own clearance profile. nih.gov | Confirms that the loss of intact ADC is due to linker cleavage, releasing the cytotoxic agent systemically. |

Structure Activity Relationships Sar and Design Optimization of Duocarmycin Based Conjugates

SAR of the Duocarmycin TM Core: Modulations and Their Impact on Potency and Specificity

The duocarmycin family of natural products are exceptionally potent cytotoxins, deriving their activity from the alkylation of DNA. nih.gov Their molecular architecture, consisting of a DNA-binding unit and an alkylating unit, allows for precise structural modifications to fine-tune their biological activity. researchgate.netmdpi.com

Effects of Substituent Variations on DNA Minor Groove Binding and Alkylation Efficiency

Duocarmycins selectively bind to AT-rich regions of the DNA minor groove, a recognition process driven by the molecule's specific shape and curvature. nih.govnih.gov Following this binding, they alkylate the N3 position of adenine (B156593), which is critical for their cytotoxic effect. mdpi.comnih.govcreative-biolabs.com The structure-activity relationship of the duocarmycin core is well-defined, with both the alkylating and DNA-binding segments offering opportunities for modification. nih.gov

Key SAR findings include:

Alkylating Subunit: The alkylating unit contains a reactive cyclopropane (B1198618) ring. For DNA alkylation to occur, the activated cyclopropane electrophile must possess its native (S)-configuration. nih.gov Synthetic analogues, such as cyclopropabenz[e]indoles (CBIs), have been developed to maintain this essential functionality while improving chemical tractability. nih.gov

Substituent Effects: Minor changes to the pharmacophoric unit can significantly impact cytotoxicity. For instance, substituting a sterically demanding methyl group for a hydrogen atom at a key position on the core structure was found to decrease cytotoxicity. mdpi.com This is attributed to the larger group sterically hindering the approach of the molecule to the N3 of adenine for the crucial alkylation reaction. mdpi.com

| Modification Area | Specific Change | Impact on Potency/Specificity | Reference |

|---|---|---|---|

| Alkylating Unit | Loss of (S)-configuration of cyclopropane | Abolishes DNA alkylation activity | nih.gov |

| Pharmacophore Substituent | Replacement of Hydrogen with Methyl group | Reduces cytotoxicity due to steric hindrance | mdpi.com |

| DNA Binding Unit | General structural variations | Generally well-tolerated, allowing for property modulation | nih.gov |

Influence of Linker Attachment Site on Payload Activity and Stability

The point at which the linker is attached to the duocarmycin payload is a critical design choice that profoundly affects the stability and activity of the resulting ADC. There are two primary attachment points on seco-duocarmycin (the inactive prodrug form): the hydroxyl group on the DNA-alkylating moiety or a position on the DNA-binding moiety. acs.org

Attachment to the Alkylating Moiety: Linking through the phenolic hydroxyl group of the alkylating subunit has proven to be a successful strategy. acs.orgnih.gov This approach conveniently renders the duocarmycin inactive, preventing premature spirocyclization and alkylation. uea.ac.uknih.gov For the payload to become active within the target cell, the linker must be completely cleaved to unmask the phenol, which then allows the molecule to cyclize into its active form. acs.org This strategy has been shown to yield ADCs with high stability in human plasma and consistent in vitro cytotoxicity. acs.orgnih.gov The HER2-targeting ADC, SYD985, utilizes this approach, connecting the linker to the phenolic hydroxyl group of the seco-DUBA payload. tu-darmstadt.de

| Attachment Site | Advantages | Considerations | Reference |

|---|---|---|---|

| Hydroxyl group on Alkylating Moiety | Generates stable ADCs; consistent cytotoxicity; payload is in an inactive prodrug form. | Requires complete linker cleavage for payload activation. | acs.orgnih.gov |

| DNA-Binding Moiety | Can be used to enhance molecular stability with specific substituents. | May require different linker strategies (cleavable or non-cleavable). | acs.org |

SAR of the Val-Cit-PAB Linker: Tailoring Stability and Release Kinetics

The Val-Cit-PAB linker is a sophisticated system designed for controlled payload release. It consists of a dipeptide (Valine-Citrulline) recognized by specific proteases and a self-immolative p-aminobenzyl (PAB) spacer. nih.govgoogle.com Optimizing this linker is crucial for balancing plasma stability with efficient drug release in the tumor microenvironment.

Impact of Amino Acid Stereochemistry and Sequence Modifications on Proteolytic Cleavage

The Val-Cit dipeptide is the substrate for cleavage by lysosomal proteases, most notably cathepsin B, which is often upregulated in tumor cells. iris-biotech.demdpi.com The cleavage occurs at the amide bond between the citrulline residue and the PAB spacer, initiating the drug release cascade. nih.gov

The sequence and stereochemistry of the peptide are paramount for its function:

Enzyme Specificity: While primarily designed for cathepsin B, the Val-Cit sequence can also be cleaved by other proteases, including cathepsins K, L, and S, and crucially, by enzymes present in plasma like human neutrophil elastase. nih.govnih.govnih.gov This off-target cleavage can lead to premature drug release and systemic toxicity. nih.gov

Sequence Modification: To improve stability and specificity, researchers have explored modifying the dipeptide sequence.

Replacing valine (Val) with valine-alanine (Val-Ala) resulted in a linker that was cleaved by cathepsin B at half the rate of Val-Cit but exhibited improved hydrophobicity profiles. iris-biotech.denih.gov

Adding a third amino acid can enhance plasma stability. An acidic residue like glutamic acid (Glu) in the P3 position (e.g., Glu-Val-Cit) was shown to block cleavage by certain plasma esterases. nih.gov Conversely, a Glu-Val-Cit sequence was found to be more susceptible to neutrophil elastase than the original Val-Cit. nih.gov

A tripeptide linker, glutamic acid-glycine-citrulline (EGCit), demonstrated high resistance to premature cleavage by neutrophil proteases while maintaining efficient intracellular payload release. nih.gov

Stereochemistry: The natural L-form of the amino acids is typically required for efficient enzymatic recognition and cleavage, and modifications to the stereochemistry can dramatically alter the linker's susceptibility to proteolysis. nih.gov

| Linker Sequence | Key Property | Enzymatic Susceptibility | Reference |

|---|---|---|---|

| Val-Cit | Standard cleavable linker | Cleaved by Cathepsins B, K, L, S; Neutrophil Elastase | nih.govnih.gov |

| Val-Ala | Lower hydrophobicity, slower cleavage | Cleaved by Cathepsin B at 50% rate of Val-Cit | iris-biotech.denih.gov |

| Glu-Val-Cit | Increased plasma stability (rodent) | Blocks rodent carboxylesterase 1C; more susceptible to neutrophil elastase | nih.govnih.gov |

| Glu-Gly-Cit | High resistance to off-target cleavage | Resistant to neutrophil proteases; cleaved intracellularly | nih.gov |

Fine-tuning the PAB Spacer for Optimized Drug Release Rates

The p-aminobenzyl (PAB) group functions as a self-immolative spacer. google.com Its role is to create distance between the payload and the cleavage site to avoid steric hindrance that might inhibit enzyme access. nih.gov Once the protease cleaves the Val-Cit dipeptide, the unmasked amino group on the PAB spacer initiates a rapid 1,6-electronic cascade, which results in the release of the unmodified drug. google.commdpi.com

The efficiency of this self-immolation process is not constant and can be tuned:

Payload Influence: The nature of the functional group to which the PAB spacer is attached influences the rate of immolation. For phenol-containing payloads like duocarmycin, the connection is an ether bond (PABE). researchgate.netnih.gov

Electronic Effects: The rate of PABE immolation is sensitive to the electronic properties of the phenol. Studies have shown that attaching electron-withdrawing groups to the phenolic payload can accelerate the fragmentation and release of the drug. nih.gov Conversely, electron-donating groups can slow it down. This provides a mechanism for fine-tuning the final release step of the active payload. nih.gov

Role of Linker Hydrophilicity/Lipophilicity on Overall Conjugate Properties

Impact of Hydrophobicity: Highly hydrophobic linkers can cause ADCs to be taken up non-specifically by healthy tissues, such as the liver, leading to off-target toxicity. chemexpress.com This can also result in undesirable pharmacokinetic profiles and rapid elimination. drugdiscoverytrends.comchemexpress.com

Benefits of Hydrophilicity: Increasing the hydrophilicity of the linker-payload combination can mitigate these issues. The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, has been shown to:

Reduce ADC aggregation. acs.org

Improve pharmacokinetic parameters, leading to a longer half-life in circulation. chemexpress.com

Decrease nonspecific uptake and off-target toxicities. chemexpress.com

Finding the Right Balance: The goal is to design a linker with sufficient hydrophilicity to ensure stability and favorable pharmacokinetics without compromising the ADC's ability to penetrate tumor tissue and exert its cytotoxic effect. drugdiscoverytrends.com The choice of dipeptide can also influence this property; for example, the Val-Ala linker is less hydrophobic than the more common Val-Cit linker, which can be advantageous in preventing aggregation issues. iris-biotech.denih.gov

Strategies for Enhancing Therapeutic Selectivity and Reducing Off-Target Activation

The central challenge in the development of antibody-drug conjugates (ADCs) is to create a therapeutic agent that is highly stable in systemic circulation but can efficiently release its potent cytotoxic payload upon reaching the target tumor tissue. This delicate balance is primarily governed by the linker component connecting the antibody to the drug. For duocarmycin-based conjugates like Fmoc-Val-Cit-PAB-Duocarmycin TM, linker design is paramount in maximizing therapeutic selectivity and minimizing the premature release of the payload, which could lead to off-target toxicity. Strategies focus on exploiting the unique physiological and biochemical characteristics of the tumor microenvironment that distinguish it from healthy tissue.

Design of Linkers Responsive to Unique Tumor Microenvironmental Cues (e.g., pH, hypoxia, specific enzymes)

A highly effective strategy for achieving tumor-selective drug release involves the design of linkers that are cleaved in response to specific triggers present within the tumor microenvironment. nih.gov These triggers can include lower pH, hypoxic conditions, or, most relevant to the Val-Cit-PAB linker, the overexpression of specific enzymes in tumor cells. nih.govmdpi.com

The this compound conjugate utilizes a dipeptide linker, Valine-Citrulline (Val-Cit), which is engineered for enzymatic cleavage. chemicalbook.com This linker is renowned for its exceptional stability in blood plasma, a critical feature for preventing premature drug release during circulation. medchemexpress.com The key to its targeted release lies in its susceptibility to cleavage by Cathepsin B, a lysosomal protease that is significantly overexpressed in numerous types of cancer cells compared to healthy cells. mdpi.commedchemexpress.comtu-darmstadt.de

The mechanism proceeds as follows:

The ADC, circulating in the bloodstream, binds to a specific antigen on the surface of a cancer cell and is internalized into the cell through endocytosis. mdpi.com

The ADC-antigen complex is trafficked to the lysosome, an intracellular organelle characterized by a high concentration of degradative enzymes, including Cathepsin B. mdpi.com

Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl alcohol (PAB) moiety of the linker. medchemexpress.com

This cleavage event initiates the breakdown of the PAB spacer, which is a "self-immolative" unit. tu-darmstadt.deacs.org It spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified, fully active duocarmycin payload inside the target cell. medchemexpress.comacs.org

This enzyme-dependent release mechanism ensures that the highly potent duocarmycin payload is liberated preferentially within the intended cancer cells, thereby enhancing therapeutic selectivity and reducing the potential for damage to healthy tissues.

Q & A

Basic Research Questions

Q. What are the key structural components of Fmoc-Val-Cit-PAB-Duocarmycin TM, and how do they contribute to ADC functionality?

- Answer : The compound comprises:

- Fmoc (Fluorenylmethyloxycarbonyl) : A temporary protective group for amine termini during solid-phase peptide synthesis, ensuring selective deprotection .

- Val-Cit (Valine-Citrulline) : A protease-cleavable linker designed for selective drug release in lysosomal environments (e.g., cathepsin B-mediated cleavage) .

- PAB (para-Aminobenzyl) : A self-immolative spacer that facilitates efficient payload release post-linker cleavage .

- Duocarmycin TM : A potent DNA alkylating agent with picomolar cytotoxicity, acting as the payload in ADCs .

Q. What synthetic strategies ensure high-purity (>98%) preparation of this compound?

- Answer : Synthesis typically follows:

Solid-phase peptide synthesis (SPPS) : Sequential coupling of Fmoc-protected amino acids (Val, Cit) on Wang resin, with Fmoc deprotection using piperidine .

Conjugation of PAB and Duocarmycin TM : Carbodiimide-mediated coupling under inert conditions to minimize hydrolysis .

Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to achieve >98% purity .

- Quality Control : Purity is validated via HPLC (retention time analysis) and MS for molecular ion confirmation .

Q. How should this compound be stored, and what methods assess its stability over time?

- Answer :

- Storage : Lyophilized powder at -20°C in airtight, light-protected vials to prevent degradation .

- Stability Assessment : Accelerated stability studies using LC-MS to monitor hydrolysis or oxidation under varying temperatures (4°C, 25°C, 40°C) and pH (5.0–7.4) .

Advanced Research Questions

Q. How can linker-drug stability be optimized to reduce premature Duocarmycin TM release in systemic circulation?

- Answer :

- pH and Enzyme Sensitivity : Test cleavage kinetics using cathepsin B in lysosomal pH (4.5–5.5) vs. neutral pH (7.4) to identify optimal linker activation .

- Structural Modifications : Introduce stabilizing groups (e.g., polyethylene glycol (PEG) spacers) to the Val-Cit-PAB linker to reduce plasma protease susceptibility .

- Analytical Methods : Quantify free Duocarmycin TM in plasma via LC-MS/MS to calculate payload release rates .

Q. What in vitro and in vivo models best evaluate the efficacy and specificity of ADCs incorporating this compound?

- Answer :

- In Vitro :

- Cytotoxicity Assays : Use antigen-positive vs. antigen-negative cancer cell lines (e.g., HER2+ SK-BR-3) to measure IC50 values .

- Binding Specificity : Flow cytometry with fluorescently labeled antibodies to confirm target engagement .

- In Vivo :

- Xenograft Models : Subcutaneous or orthotopic tumors in immunodeficient mice, with ADC dosing regimens (e.g., 3 mg/kg weekly) and tumor volume monitoring .

- Biodistribution Studies : Radiolabeled ADCs (e.g., ^89Zr-conjugates) tracked via PET imaging to assess tumor vs. organ uptake .

Q. How should contradictory data on Val-Cit-PAB linker cleavage efficiency be resolved?

- Answer :

- Standardized Assay Conditions : Control for variables like enzyme concentration (e.g., 10 nM cathepsin B), incubation time (2–24 hrs), and buffer composition .

- Comparative Studies : Benchmark against non-cleavable linkers (e.g., SMCC) or alternative cleavable linkers (e.g., hydrazine) to establish relative efficiency .

- Data Normalization : Express cleavage rates as a percentage of total payload release, using internal standards (e.g., deuterated Duocarmycin TM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.